Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Structural Overview and IUPAC Nomenclature
This compound exhibits a complex molecular architecture centered around the fundamental 1,3-thiazole heterocyclic framework. The compound possesses the molecular formula C₁₄H₁₆N₂O₃S and is catalogued under PubChem Compound Identification Number 8015374, establishing its unique chemical identity within comprehensive chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature precisely describes the compound's structural features, beginning with the ethyl carboxylate functionality at position 5 of the thiazole ring, proceeding through the methyl substituent at position 4, and culminating with the 4-methoxyphenyl amino group attached at position 2 of the heterocyclic core.
The structural complexity of this compound becomes apparent when examining the spatial arrangement of its constituent functional groups. The thiazole ring itself represents a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which contributes significant electron delocalization and aromatic character to the overall molecular framework. The presence of the 4-methoxyphenyl amino substituent introduces additional conjugation possibilities through the extended π-system, while the ethyl carboxylate group provides both electron-withdrawing character and potential sites for further chemical modification. This particular substitution pattern creates a molecule with multiple reactive centers and diverse electronic properties that distinguish it from simpler thiazole derivatives.
| Structural Parameter | Specification |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃S |
| PubChem CID | 8015374 |
| CAS Registry Number | 1771970-52-5 |
| Core Heterocycle | 1,3-Thiazole |
| Position 2 Substituent | 4-Methoxyphenyl amino |
| Position 4 Substituent | Methyl group |
| Position 5 Substituent | Ethyl carboxylate |
The electronic properties of this compound are significantly influenced by the interplay between the electron-donating methoxy group on the phenyl ring and the electron-withdrawing carboxylate functionality. The thiazole ring system exhibits characteristic aromatic properties with significant π-electron delocalization, as evidenced by nuclear magnetic resonance chemical shift patterns that indicate strong diamagnetic ring currents. The calculated π-electron density distribution suggests that position 5 of the thiazole ring serves as the primary site for electrophilic substitution reactions, while position 2 demonstrates susceptibility to deprotonation under appropriate conditions. These electronic characteristics contribute to the compound's potential reactivity profile and biological activity patterns.
Historical Development in Thiazole Chemistry
The development of this compound represents the culmination of more than a century of advances in thiazole chemistry, beginning with the pioneering work of Arthur Rudolf Hantzsch and his collaborator Julius Heinrich Weber in 1887. On November 18, 1887, Hantzsch and Weber formally established the existence of the thiazole ring system through their groundbreaking publication "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," which provided the first systematic definition of thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the general formula (CH)ₙNS. Their work demonstrated the structural relationship between thiazoles and pyridine, analogous to the relationship between thiophene and benzene, thereby establishing the fundamental framework for understanding thiazole chemistry.
The historical controversy surrounding early thiazole research, particularly the extended debate between Hantzsch and Tcherniac that persisted for 36 years, ultimately contributed to a more thorough understanding of thiazole structure and reactivity. Tcherniac's initial work with α-thiocyanoacetone derivatives and his subsequent recognition of their isomerization to thiazole compounds provided crucial insights into synthetic methodologies that would later influence the development of more complex thiazole derivatives. The resolution of this controversy through improved synthetic methods and structural determination techniques laid the groundwork for the sophisticated thiazole chemistry that enables the synthesis of compounds like this compound.
The evolution of thiazole synthetic methodology has been particularly significant in enabling the construction of highly substituted thiazole derivatives. The classical Hantzsch thiazole synthesis, which involves the cyclization of thioamides with α-halo carbonyl compounds, provided the fundamental approach for thiazole ring formation. Subsequent developments in synthetic methodology, including the Cook-Heilbron synthesis utilizing α-aminonitriles with dithioacids and the Tcherniac synthesis employing α-thiocyanic ketones, expanded the repertoire of available synthetic routes. These methodological advances culminated in the development of modern synthetic approaches capable of introducing complex substituent patterns, such as the methoxyphenyl amino functionality present in the target compound.
| Historical Milestone | Year | Significance |
|---|---|---|
| Hantzsch-Weber Discovery | 1887 | First systematic definition of thiazole |
| Hantzsch Synthesis Development | 1887-1890 | Fundamental synthetic methodology |
| Tcherniac Controversy Resolution | 1887-1923 | Structural understanding advancement |
| Modern Substitution Methods | 1950s-Present | Complex derivative synthesis |
Significance in Heterocyclic Compound Research
This compound occupies a position of considerable significance within the broader context of heterocyclic compound research, representing both the sophisticated synthetic capabilities of modern organic chemistry and the potential for discovering novel bioactive compounds. The thiazole nucleus has established itself as a privileged scaffold in medicinal chemistry, with thiazole-containing derivatives demonstrating an extraordinary range of biological activities including antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. The structural features present in this particular compound, including the methoxyphenyl amino substitution pattern and the carboxylate functionality, position it within a class of compounds that have shown particular promise in pharmaceutical applications.
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of structure-activity relationship principles in heterocyclic chemistry. The strategic placement of the methoxy group on the phenyl ring introduces specific electronic and steric effects that can significantly influence biological activity, while the amino linkage provides a critical hydrogen bonding capability that often correlates with enhanced target protein interactions. Recent research has demonstrated that thiazole derivatives with similar substitution patterns exhibit potent inhibitory activity against various biological targets, including protein-protein interactions involved in cancer progression and inflammatory processes.
The compound's structural complexity also reflects advances in synthetic methodologies that enable the precise control of substitution patterns on heterocyclic frameworks. The ability to introduce multiple functional groups with specific regiochemistry represents a significant achievement in synthetic organic chemistry, requiring careful optimization of reaction conditions and protecting group strategies. These synthetic capabilities have opened new avenues for exploring structure-activity relationships and optimizing biological activity through systematic structural modifications.
| Research Domain | Significance |
|---|---|
| Medicinal Chemistry | Privileged scaffold for drug discovery |
| Synthetic Methodology | Advanced substitution pattern control |
| Structure-Activity Studies | Model for electronic effect analysis |
| Biological Screening | Platform for activity optimization |
The contemporary relevance of this compound is further underscored by the increasing emphasis on thiazole-based hybrid structures in modern drug discovery efforts. The combination of thiazole cores with various pharmacophoric elements has yielded compounds with enhanced biological activity and improved pharmacokinetic properties. The methoxyphenyl amino substitution pattern present in this compound represents a particularly promising structural motif, as similar compounds have demonstrated significant activity in anticancer, antibacterial, and anti-inflammatory assays. This structural framework provides multiple opportunities for further optimization through modifications of the ethyl ester functionality, alterations to the methoxy group positioning, or introduction of additional substituents on the thiazole ring.
The compound also serves as an important example of how classical heterocyclic chemistry principles continue to inform modern pharmaceutical research. The fundamental electronic properties of the thiazole ring, first elucidated through the work of Hantzsch and subsequent researchers, provide the theoretical foundation for understanding the biological activity of contemporary thiazole derivatives. The electron distribution patterns within the thiazole ring, the susceptibility of specific positions to chemical modification, and the overall aromatic character of the system all contribute to the compound's potential as a lead structure for drug development. This continuity between historical chemical knowledge and contemporary pharmaceutical applications demonstrates the enduring value of fundamental research in heterocyclic chemistry.
Properties
IUPAC Name |
ethyl 2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)15-14(20-12)16-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIMRNUTFJMLAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428997 | |
| Record name | ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109688-84-8 | |
| Record name | ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Steps:
-
- Ethyl acetoacetate
- Thiourea
- N-substituted derivatives of thiourea (for functionalization)
- N-bromosuccinimide (NBS) as a mild oxidant
- Solvent: Ethanol or methanol
-
- The reaction mixture is heated under reflux at ~60–80°C.
- The process occurs in a single step, avoiding intermediate isolation.
-
- Thiourea reacts with ethyl acetoacetate to form the thiazole ring.
- Substituents like the 4-methoxyphenyl group are introduced via nucleophilic substitution.
-
- High yields (~85–95%) are reported under optimized conditions.
Advantages:
- Simplified procedure due to the one-pot approach.
- Avoids the use of harsh reagents or extreme conditions.
- Suitable for large-scale synthesis.
Multi-Step Synthesis via Intermediate Formation
This method involves the preparation of intermediates such as ethyl 2-amino-4-methylthiazole-5-carboxylate, which is subsequently functionalized to introduce the 4-methoxyphenyl group.
Steps:
Step 1: Formation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
- Reagents:
- Ethanol as a solvent
- Thiourea
- Sodium carbonate
- Ethyl 2-chloroacetoacetate
- Procedure:
- Reagents:
Step 2: Functionalization with 4-Methoxyaniline
- Reagents:
- 4-Methoxyaniline
- Coupling agents (e.g., EDC or DCC)
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Procedure:
- React the intermediate with 4-methoxyaniline under mild heating.
- Use coupling agents to facilitate amide bond formation.
- Yield:
- Reagents:
Direct Synthesis Using Aromatic Amines
This method bypasses intermediate isolation by directly reacting ethyl acetoacetate with thiourea and aromatic amines in a single step.
Steps:
- Combine ethyl acetoacetate, thiourea, and 4-methoxyaniline in ethanol.
- Heat the mixture to reflux (~70–80°C) for several hours.
- Cool, filter, and purify the product by recrystallization.
Advantages:
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| One-Pot Synthesis | Ethyl acetoacetate, thiourea, NBS | Mild heating (~70°C) | ~85–95% | Simplified process; high yield |
| Multi-Step Synthesis | Intermediates + coupling agents | Multi-step heating | ~75–90% | Allows precise functionalization |
| Direct Synthesis Using Aromatic Amines | Ethyl acetoacetate, thiourea, aromatic amines | Reflux (~80°C) | ~80–90% | Faster; avoids intermediate isolation |
Notes on Characterization
To confirm the structure and purity of the synthesized compound:
- NMR Spectroscopy: Used to verify chemical shifts corresponding to thiazole, ester, and methoxyphenyl groups.
- Mass Spectrometry (MS): Confirms molecular weight (292.36 g/mol).
- Melting Point: Typically around 172–173°C for pure samples.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Thiazole Derivatives
Key Findings from Comparative Studies
Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group enhances solubility and may improve interactions with bacterial enzymes, as seen in structurally related compounds with antibacterial activity . Steric and Positional Effects: Para-substituted analogs (e.g., 4-methyl or 4-bromo) generally show higher stability and activity than meta-substituted variants (e.g., 3-bromo) .
Pharmacological Profiles :
- The ethyl ester group common to these compounds increases membrane permeability, critical for bioavailability .
- Methyl groups on the thiazole ring (e.g., at position 4) reduce metabolic degradation, prolonging therapeutic effects .
Synthetic Considerations :
- Multi-step synthesis involving cyclization (e.g., Hantzsch thiazole synthesis) and functional group modifications (e.g., sulfonylation, halogenation) are typical for these derivatives .
Biological Activity
Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
1. Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₆N₂O₃S
- Molecular Weight : 292.35 g/mol
- CAS Number : 109688-84-8
- Melting Point : 173–175 °C (dec)
The compound features a thiazole ring substituted with an ethyl ester, a methoxyphenyl group, and an amino group. These structural characteristics contribute to its pharmacological potential.
2. Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxyaniline with ethyl 2-bromo-4-methylthiazole-5-carboxylate in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol. The reaction is heated to reflux to ensure complete conversion.
3.1 Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
3.2 Anticancer Activity
The compound has shown promising anticancer activity in various studies. For instance, it was tested against human cancer cell lines, revealing significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 10 ± 1.5 |
| U251 (glioblastoma) | 15 ± 2.0 |
Such results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole moiety can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Cell Cycle Modulation : The compound may affect the mitotic spindle formation in cancer cells, leading to increased multipolarity and subsequent cell death.
Molecular dynamics simulations have indicated that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its binding affinity .
5.1 Similar Compounds
This compound shares structural similarities with other thiazole derivatives known for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| 2-Aminothiazole | Antimicrobial and anticancer |
| Thiazole derivatives | Various pharmacological activities |
5.2 Unique Properties
The unique combination of functional groups in this compound enhances its lipophilicity and bioavailability compared to other thiazoles, making it a versatile candidate for drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via a Biginelli-like multicomponent reaction involving substituted aldehydes, thioureas, and ethyl acetoacetate. For example, describes a similar thiazole derivative synthesized using potassium carbonate in methanol/water. To optimize yields:
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (e.g., 1.2 equivalents of 4-methoxyaniline to drive the reaction).
- Reference : Synthesis of analogous compounds achieved ~65–75% yields under reflux conditions .
Q. Which spectroscopic techniques are most effective for characterizing this thiazole derivative?
- Methodology :
- NMR : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm).
- FTIR : Detect key functional groups (e.g., C=O stretch at ~1700 cm, N–H bend at ~3300 cm).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (expected [M+H]: ~349.4 g/mol).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- In vitro : Screen against enzyme targets (e.g., α-glucosidase for diabetes research) using spectrophotometric assays.
- In vivo : Use STZ-induced diabetic rodent models (e.g., reported 25–30% glucose reduction in rats at 50 mg/kg doses).
- Cytotoxicity : MTT assays on normal cell lines (e.g., HEK-293) to establish safety margins.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodology :
- Grow single crystals via slow evaporation (ethanol/water mixtures).
- Use SHELX ( ) for structure refinement. Key steps:
- Index and integrate diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Apply SHELXL for least-squares refinement (R-factor < 0.05 for high accuracy).
- ORTEP-3 ( ) visualizes thermal ellipsoids to confirm bond angles/planarity .
Q. How do substituent modifications (e.g., methoxy vs. chloro groups) impact biological activity?
- Methodology :
- SAR Analysis : Compare IC values of analogs (e.g., ’s chlorobenzyl variant showed higher potency than methoxy derivatives).
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., insulin receptors).
- Data Interpretation : A 4-methoxy group may enhance solubility but reduce hydrophobic interactions vs. chloro substituents .
Q. What strategies address contradictory results in biological assays (e.g., variable IC across studies)?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
- Metabolic Stability : Test compound degradation in plasma (HPLC monitoring).
- Synergistic Effects : Evaluate combinatorial regimens (e.g., ’s IRES inhibitor showed enhanced activity with cycloheximide) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
